2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
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Overview
Description
Scientific Research Applications
Reduced Estrogen Receptor Affinity and Catecholamine Interactions
2-Hydroxyestradiol derivatives like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 have reduced affinity for hypothalamic, pituitary, and uterine estrogen receptors. However, they retain potency for interaction with catechol-O-methyltransferase, which is comparable to that of natural catechols. This distinct profile makes them valuable in studying the mechanism of action of catechol estrogens (Merriam, MacLusky, Johnson, & Naftolin, 1980).
Catalysis of Hydroxylation in Estrogen Metabolism
2-Hydroxy-17ß-estradiol derivatives are involved in estrogen metabolism, specifically in the hydroxylation of 17 beta-estradiol (E2). This activity is linked with human cytochrome P450 1B1, which plays a role in endocrine regulation and the toxicity of estrogens (Hayes, Spink, Spink, Cao, Walker, & Sutter, 1996).
Inhibition of 17ß-Hydroxysteroid Dehydrogenase Type 1
Compounds like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 can be used to inhibit 17ß-Hydroxysteroid dehydrogenase type 1 (17ß-HSD1), an enzyme that converts estrone to estradiol. This inhibition is significant in treating diseases like hormone-dependent breast cancer (Vicker et al., 2006).
Estradiol Metabolism and Sex Differences
Studies on oxidative metabolism of estradiol, involving 2-Hydroxy-17ß-estradiol derivatives, reveal significant sex differences in metabolism pathways. These differences could influence the biological actions of the hormone (Fishman, Bradlow, Schneider, Anderson, & Kappas, 1980).
properties
CAS RN |
221093-33-0 |
---|---|
Product Name |
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 |
Molecular Formula |
C18H19O3D5 |
Molecular Weight |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
InChI Key |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
boiling_point |
481.5±45.0 °C at 760 mmHg |
density |
1.2±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
362-05-0 (unlabelled) |
synonyms |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
tag |
Estradiol Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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